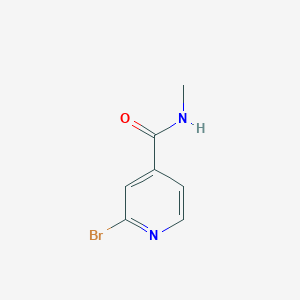

![molecular formula C11H14OS B1272112 2-甲基-2-[(4-甲基苯基)硫基]丙醛 CAS No. 110452-12-5](/img/structure/B1272112.png)

2-甲基-2-[(4-甲基苯基)硫基]丙醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

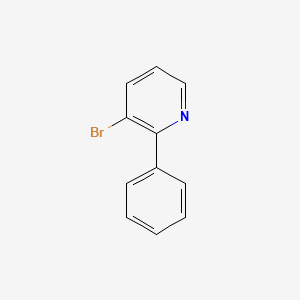

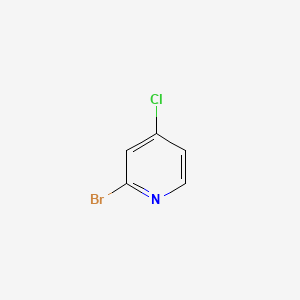

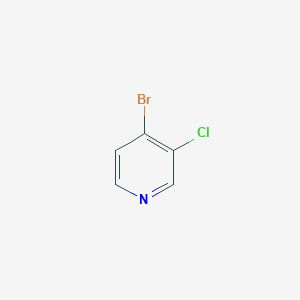

The compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is a chemical entity that has not been directly studied in the provided papers. However, related compounds with similar functional groups, such as arylsulfonamides, arylsulfanyl pyrimidines, and arylsulfanyl imidoyl radicals, have been synthesized and analyzed, providing insights into the potential characteristics of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. These studies contribute to the understanding of the molecular structure, synthesis, and reactivity of compounds with arylsulfanyl motifs .

Synthesis Analysis

The synthesis of related arylsulfanyl compounds involves various strategies, including chemoselective Michael reactions, photoredox-catalyzed cascade annulations, and thermal rearrangements. For instance, the Michael reaction was used to prepare a series of quinoxaline derivatives with arylsulfanyl groups, which were then tested for anticancer activity . Photoredox catalysis enabled the synthesis of benzothiophenes and benzoselenophenes from arylsulfanyl precursors . These methods could potentially be adapted for the synthesis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Molecular Structure Analysis

The molecular structure of arylsulfanyl compounds has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular geometry of an arylsulfonamide was confirmed by DFT-optimized calculations and crystallographic studies, revealing a staggered conformation around the S–N bond . Similarly, vibrational spectral analysis and DFT calculations were employed to determine the structural characteristics of a benzylsulfanyl pyrimidine derivative . These approaches could be applied to deduce the molecular structure of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.

Chemical Reactions Analysis

The reactivity of arylsulfanyl compounds has been explored through various chemical reactions. Aryl radicals were shown to undergo radical cascade reactions with alkynyl isothiocyanates, leading to the formation of thiochromeno[2,3-b]indoles . Additionally, thermal rearrangement of arylmethylene cyclopropylcarbinols in the presence of sodium benzenethiolate resulted in the formation of arylmethylidenebut-3-enyl sulfanes . These studies provide a glimpse into the potential reactivity of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal in radical and thermal processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylsulfanyl compounds have been investigated through spectroscopic methods and computational analyses. The molecular electrostatic potential (MEP) surfaces of these compounds were calculated to understand their reactivity patterns, such as the preferred sites for electrophilic and nucleophilic attacks . Nonlinear optical properties and HOMO-LUMO analyses were also reported, which could be indicative of the electronic properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal . Molecular docking studies suggested potential biological activities, such as anticancer and anti-diabetic effects, which could be relevant for the analysis of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal .

科学研究应用

幽门螺杆菌抗生素

2-甲基-2-[(4-甲基苯基)硫基]丙醛衍生物在对抗幽门螺杆菌(一种胃部病原体)方面显示出显著潜力。一项研究概述了从这种化合物合成的羰酸酯,对包括对常见抗生素产生耐药性的各种幽门螺杆菌菌株表现出强大的活性。这些衍生物还显示出对一系列其他微生物的低活性,表明具有选择性抗菌特性(Carcanague et al., 2002)。

潜在的抗白三烯药物

研究某些2-甲基-3-苯基丙-2-烯酸衍生物的合成,这些衍生物与2-甲基-2-[(4-甲基苯基)硫基]丙醛密切相关,表明可能应用于抗白三烯药物。这些化合物已经进行了抗血小板活性和体外细胞毒性的测试,这表明它们在治疗与白三烯相关的疾病方面具有潜力(Jampílek等人,2004)。

合成反应中的催化剂

这种化合物及其衍生物已被用作各种合成反应中的催化剂。例如,一种相关化合物硫酸酯([3-(3-硅丙基)硫基]丙基)已被用作芳香醛和吡唑酮之间缩合反应的可回收催化剂,产物收率高且不失催化活性(Tayebi et al., 2011)。

二氢叶酸还原酶抑制剂

已经研究了几种与2-甲基-2-[(4-甲基苯基)硫基]丙醛相关的二氢嘧啶-5-碳腈衍生物,以探讨它们作为二氢叶酸还原酶抑制剂的潜力。进行了结构表征和分子对接模拟以评估它们对这种在癌症治疗策略中至关重要的酶的抑制潜力(Al-Wahaibi et al., 2021)。

α-硫基-β-氨基酸衍生物的合成

已进行了利用纳米结晶氧化镁合成α-硫基-β-氨基酸衍生物的研究。这些衍生物包括对2-甲基-2-[(4-甲基苯基)硫基]丙醛的改性,对于制备具有显著生物活性的药物至关重要(Kantam等人,2010)。

光氧化还原催化级联环化

进行了关于某些甲基(苯乙炔基)苯基硫醚和硒醚与磺酰氯的光氧化还原催化级联环化的研究。这个过程涉及2-甲基-2-[(4-甲基苯基)硫基]丙醛的衍生物,导致苯并噻吩和苯并硒吩的合成,表明其在有机合成中的潜力(Yan et al., 2018)。

电化学腐蚀抑制

已经研究了2-甲基-2-[(4-甲基苯基)硫基]丙醛衍生物在抑制弱酸性溶液中轻钢腐蚀中的作用。研究表明这些化合物有效地防止了腐蚀,可能是由于它们在钢表面的吸附(Behpour et al., 2008)。

属性

IUPAC Name |

2-methyl-2-(4-methylphenyl)sulfanylpropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9-4-6-10(7-5-9)13-11(2,3)8-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXCGBGFFHWILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C)(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377674 |

Source

|

| Record name | Propanal, 2-methyl-2-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal | |

CAS RN |

110452-12-5 |

Source

|

| Record name | Propanal, 2-methyl-2-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。